Pyridomycin is primarily sourced from the fermentation of actinobacterial strains. The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing a complex interplay between nonribosomal peptide synthetase and polyketide synthase pathways . This biosynthetic pathway allows for the natural production of pyridomycin in laboratory settings.
Pyridomycin belongs to a class of compounds known as antibiotics, specifically targeting bacterial cell wall synthesis. It is classified as a pyridine derivative due to its structural features, which include a pyridine ring integrated into its molecular framework.
The synthesis of pyridomycin involves both natural biosynthetic processes and synthetic methodologies. The natural production occurs via fermentation, while synthetic routes have been explored to enhance yield and modify structure for improved efficacy. The primary method involves a hybrid system of nonribosomal peptide synthetase and polyketide synthase, which generates the core structure through enzymatic reactions .
The biosynthesis begins with the loading module PyrA, which facilitates the assembly of the pyridomycin backbone. Subsequent steps involve various enzymatic reactions that modify the core structure, leading to the formation of functional groups critical for biological activity. Research continues into optimizing these pathways through genetic engineering to improve yield and create derivatives with enhanced properties .
The molecular formula of pyridomycin hydrochloride is , with a molecular weight of 577.0 g/mol. Its IUPAC name is:
N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide;hydrochloride.
The compound features multiple functional groups including hydroxyls and carboxamides that contribute to its biological activity.
The InChI Key for pyridomycin is GPMJXXKWHSIAOU-KARCIKCVSA-N, which provides a unique identifier for its chemical structure in databases.
Pyridomycin undergoes various chemical reactions including oxidation, reduction, and substitution. The enolic acid moiety within its structure plays a significant role in these reactions, influencing both its stability and reactivity.
Key reagents used in the reactions involving pyridomycin include ketoreductases and acyl carrier proteins. The conditions for these reactions often require specific enzymes and cofactors to facilitate modifications that enhance the compound's pharmacological properties .
Pyridomycin exerts its antimicrobial effects by specifically inhibiting the InhA enoyl reductase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of mycolic acids, which are critical components of the bacterial cell wall. By binding competitively to the NADH-binding site on InhA, pyridomycin disrupts mycolic acid synthesis without affecting other pathways used by similar compounds like isoniazid .
Pyridomycin hydrochloride appears as a white to off-white powder with hygroscopic properties. Its solubility varies depending on pH and solvent conditions.
The stability of pyridomycin under different pH conditions has been studied extensively. It demonstrates significant stability at neutral pH but may degrade under highly acidic or alkaline conditions. The compound's melting point and boiling point are yet to be standardized due to variations in purity and formulation during synthesis .
Pyridomycin holds significant promise in scientific research primarily due to its antimycobacterial properties. Its potential applications include:
Pyridomycin was first isolated in 1953 from the actinomycete Streptomyces pyridomyceticus NRRL B-2517 by Japanese researchers led by Maeda [1] [3]. Subsequent investigations identified Dactylosporangium fulvum* NRRL B-16292 as a more robust producer, yielding *20–40 mg/L of purified compound with >99% purity [1] [10]. Early antimicrobial screening revealed pyridomycin's exceptional specificity against mycobacteria, including *Mycobacterium tuberculosis (MIC = 0.31–0.63 µg/ml) and M. smegmatis (MIC = 0.62–1.25 µg/ml), while showing no activity against other Gram-positive or Gram-negative bacteria (MIC > 100 µg/ml) [1] [6]. This selective activity suggested a unique mechanism of action targeting mycobacterial-specific pathways. Purification involved solvent extraction and chromatographic techniques, with structural elucidation revealing a complex cyclodepsipeptide scaffold containing rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [2] [3].
Table 1: Key Pyridomycin-Producing Actinomycetes and Characteristics
Strain | Isolation Year | Significance | Pyridomycin Yield |
---|---|---|---|
Streptomyces pyridomyceticus NRRL B-2517 | 1953 | Original producing organism | Low/Inconsistent |
Dactylosporangium fulvum NRRL B-16292 | 1986 | High-yielding strain for purification | 20-40 mg/L |
The mid-20th century witnessed intense efforts to discover new anti-tubercular agents. Isoniazid (INH), discovered concurrently by three pharmaceutical companies in 1952, revolutionized TB treatment but faced rapid emergence of resistance [5] [7]. Pyridomycin emerged during this era but was initially overshadowed by isoniazid's success due to the latter's superior pharmaceutical properties and ease of synthesis [1] [10]. However, the escalating crisis of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) in the late 20th and early 21st centuries spurred renewed interest in pyridomycin. Critically, pyridomycin demonstrated potent bactericidal activity against clinical M. tuberculosis isolates harboring common katG mutations responsible for isoniazid resistance (conferring resistance by disrupting INH activation) [1] [4]. This activity profile positioned pyridomycin as a promising candidate for overcoming limitations of frontline TB drugs. Its rediscovery in 2012 through targeted mechanism-of-action studies highlighted its potential as "nature's isoniazid" – a natural product targeting the same essential pathway (mycolic acid synthesis) but through a distinct, resistance-overcoming mechanism [1] [10].
Pyridomycin belongs to the cyclodepsipeptide class of natural products, characterized by a 12-membered ring core structure formed by both amide and ester bonds [2] [9]. Its structure comprises four distinct units arranged in the following order:
The enolic acid moiety derived from isoleucine is particularly unusual and serves as a critical pharmacophore. Its α,β-unsaturated enol ester structure is essential for potent inhibition of the target enzyme InhA [3] [9]. Biosynthesis involves a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line encoded by the pyr gene cluster (approximately 42.5 kb) [2] [3]. Key steps include:
Table 2: Key Structural Components and Biosynthetic Features of Pyridomycin
Structural Component | Biosynthetic Origin | Key Enzymes/Genes | Unique Feature/Function |
---|---|---|---|
N-3-hydroxypicolinyl-L-threonine | 3-Hydroxypicolinic acid + L-Threonine | PyrA, PyrU, PyrE Module 1 | Starter unit |
3-(3-pyridyl)-L-alanine | Non-proteinogenic amino acid | PyrE Module 2 | Contributes to InhA binding |
Propionic acid | Propionate | PyrF (PKS Module) | Chain extender |
2-Hydroxy-3-methylpent-2-enoic acid | Isoleucine (via α-keto-β-methylvaleric acid) | PyrG (NRPS with KR domain), Pyr2 (trans-KR) | Essential pharmacophore; KR domain in NRPS and trans-KR (Pyr2) needed for enol formation |
Macrocyclic ring | Cyclization | Thioesterase (TE) Domain | Forms 12-membered depsipeptide |
The absolute configuration of the chiral centers, particularly the C-10 hydroxyl group in the pyridyl alanine moiety, is critical for bioactivity [3]. Synthetic efforts and structure-activity relationship (SAR) studies demonstrated that modifications to the enolic acid moiety (e.g., saturation to dihydropyridomycin isomers) or alterations to stereochemistry significantly reduce antimycobacterial potency [3] [9]. This structural complexity and the dependence on specific biosynthetic machinery initially hampered large-scale production, driving interest in genetic engineering of the producing strains and total synthesis approaches to generate novel derivatives [2] [9]. The unique architecture of pyridomycin, particularly its simultaneous occupation of both the cofactor (NADH) and substrate binding pockets of InhA, underpins its ability to inhibit drug-resistant strains and validates its potential as a lead compound for future anti-TB drug development [1] [10].
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